molecular formula C10H11BrF3NO3S B1474966 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine CAS No. 1799846-22-2

5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B1474966
CAS No.: 1799846-22-2
M. Wt: 362.17 g/mol
InChI Key: GOYINUCTGTVMAP-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine: is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position, a trifluoromethyl group at the 3-position, and a 3-(methylsulfonyl)propoxy group attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Trifluoromethylation: The trifluoromethyl group can be introduced via nucleophilic substitution using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Alkylation: The 3-(methylsulfonyl)propoxy group can be attached through an alkylation reaction using 3-(methylsulfonyl)propyl bromide and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the bromine atom or the trifluoromethyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of dehalogenated or defluorinated products

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3-(methylsulfonyl)propoxy)-4-(trifluoromethyl)pyridine
  • 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(difluoromethyl)pyridine
  • 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)benzene

Uniqueness

The unique combination of a bromine atom, a trifluoromethyl group, and a 3-(methylsulfonyl)propoxy group in 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

5-bromo-2-(3-methylsulfonylpropoxy)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO3S/c1-19(16,17)4-2-3-18-9-8(10(12,13)14)5-7(11)6-15-9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYINUCTGTVMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCOC1=C(C=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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